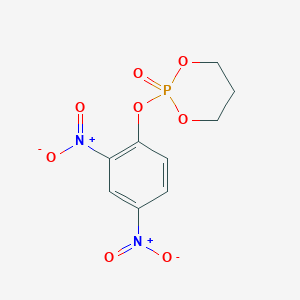
Ethylene dimaleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethylene dimaleate, also known as diethyl fumarate, is an organic compound with the chemical formula C10H10O8. It is a diester of fumaric acid and is characterized by its double bond in the (Z)-configuration. This compound is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethylene dimaleate can be synthesized through the esterification of fumaric acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Ethylene dimaleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Fumaric acid or its derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters or other functionalized compounds.
Aplicaciones Científicas De Investigación
Ethylene dimaleate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymerization reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethylene dimaleate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release fumaric acid, which can participate in metabolic pathways such as the citric acid cycle. Additionally, the compound’s double bond allows it to engage in various addition reactions, influencing its reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl fumarate: Another ester of fumaric acid, used in the treatment of multiple sclerosis.
Diethyl maleate: An isomer of diethyl fumarate with the (E)-configuration.
Fumaric acid: The parent dicarboxylic acid of Ethylene dimaleate.
Uniqueness
This compound is unique due to its (Z)-configuration, which imparts distinct chemical and physical properties compared to its (E)-isomer. This configuration affects its reactivity and interactions in various chemical and biological processes.
Propiedades
Número CAS |
15498-42-7 |
|---|---|
Fórmula molecular |
C10H6O8-4 |
Peso molecular |
258.18 g/mol |
Nombre IUPAC |
(Z)-4-[2-[(Z)-3-carboxyprop-2-enoyl]oxyethoxy]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H10O8/c11-7(12)1-3-9(15)17-5-6-18-10(16)4-2-8(13)14/h1-4H,5-6H2,(H,11,12)(H,13,14)/b3-1-,4-2- |
Clave InChI |
SORHAFXJCOXOIC-CCAGOZQPSA-N |
SMILES |
C(COC(=O)C=CC(=O)O)OC(=O)C=CC(=O)O |
SMILES isomérico |
C(OC(=O)/C=C\C(=O)O)COC(=O)/C=C\C(=O)O |
SMILES canónico |
C(COC(=O)C=CC(=O)O)OC(=O)C=CC(=O)O |
| 15498-42-7 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2R,3R,4R)-3,6-Dihydroxy-2-methyloxan-4-yl]benzamide](/img/structure/B98274.png)












